molecular formula C21H11Br2ClO2 B2479312 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one CAS No. 331820-98-5

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one

Cat. No.: B2479312
CAS No.: 331820-98-5
M. Wt: 490.58
InChI Key: ALVHIGDNXPAMOO-UHFFFAOYSA-N
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Description

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also bind to receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 8-Bromo-3-(4-bromophenyl)-6-chloro-4-methylchromen-2-one
  • 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylcoumarin
  • 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one

Uniqueness: this compound is unique due to its specific substitution pattern on the chromenone core. The presence of both bromine and chlorine atoms, along with phenyl groups, imparts distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

8-bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Br2ClO2/c22-14-8-6-13(7-9-14)19-18(12-4-2-1-3-5-12)16-10-15(24)11-17(23)20(16)26-21(19)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHIGDNXPAMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Br)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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